molecular formula C7H13NO2 B104073 trans-4-Aminocyclohexanecarboxylic acid CAS No. 3685-23-2

trans-4-Aminocyclohexanecarboxylic acid

Cat. No. B104073
CAS RN: 3685-23-2
M. Wt: 143.18 g/mol
InChI Key: DRNGLYHKYPNTEA-UHFFFAOYSA-N
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Description

Trans-4-Aminocyclohexanecarboxylic acid is a cyclohexane derivative with an amino group and a carboxylic acid functional group. It is a chiral compound that can exist in different isomeric forms, including cis and trans configurations, which have implications for its chemical behavior and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in various studies. One approach involves the preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid to obtain optically active forms, which can then be used to prepare other active trans-1,2-disubstituted cyclohexanes . Another method reported is the synthesis from trans-cyclohexane-1,2-dicarboxylic acid using a one-pot procedure that includes cyclization, amide formation, and Hofmann-type degradation . Additionally, derivatives of trans-4-aminocyclohexanecarboxylic acid containing sarcolysine have been synthesized, indicating the versatility of this compound in creating peptide-like structures .

Molecular Structure Analysis

The molecular structure of trans-4-Aminocyclohexanecarboxylic acid and its derivatives has been studied using techniques such as NMR and X-ray crystallography. These studies reveal that the trans isomers prefer staggered conformations with specific atomic distances between the nitrogen of the amino group and the carbon of the carboxyl group, which are significant for their biological activity . The helical secondary structure of related β-amino acid oligomers has also been characterized, showing the potential for these compounds to form stable helical structures similar to those found in peptides .

Chemical Reactions Analysis

The chemical reactivity of trans-4-Aminocyclohexanecarboxylic acid derivatives has been explored in the context of their potential medicinal applications. For example, the amine-nitrous acid reaction has been examined to produce hydroxy compounds from cyclohexylamines, with the optical rotations of these products being consistent with the starting amines . The synthesis of various isomers and their subsequent reactions provide insights into the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-4-Aminocyclohexanecarboxylic acid derivatives are influenced by their molecular conformations and the presence of substituents. Studies have shown that these compounds exist in zwitterionic forms in aqueous solutions and that their preferred conformations are similar to those in crystalline states . The introduction of fluorine atoms, as seen in 1-Amino-4,4-difluorocyclohexanecarboxylic acid, can affect properties such as conformation, lipophilicity, acidity, and fluorescence, suggesting potential applications in drug discovery .

Scientific Research Applications

Enantiomerically Pure β-Amino Acids Synthesis

Research by Berkessel, Glaubitz, and Lex (2002) demonstrates that enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a close analogue of trans-4-aminocyclohexanecarboxylic acid, can be synthesized using trans-cyclohexane-1,2-dicarboxylic acid. This method yields a critical building block for helical β-peptides, highlighting its significance in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).

Asymmetric Synthesis in Helical Peptides

Schinnerl et al. (2003) report on the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC), an analogue of trans-4-aminocyclohexanecarboxylic acid. Their study shows that β-peptide oligomers containing these compounds adopt a helical conformation, which is crucial for understanding peptide structure and function (Schinnerl, Murray, Langenhan, & Gellman, 2003).

Antimicrobial Properties

Fujii et al. (1977) investigated derivatives of 4-aminocyclohexanecarboxylic acid, revealing its antimicrobial properties, particularly against Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents (Fujii, Bush, Shores, Johnson, Garascia, & Cook, 1977).

Dermatological Applications

Hiramoto et al. (2014, 2016) explored the use of tranexamic acid (a derivative of trans-4-aminocyclohexanecarboxylic acid) in dermatology. Their studies show its efficacy in suppressing melanocyte activation caused by UVB irradiation and its potential in improving wrinkles caused by skin dryness (Hiramoto, Yamate, Sugiyama, Takahashi, & Mafune, 2014), (Hiramoto, Sugiyama, Takahashi, & Mafune, 2016).

Molecular Conformations and Stereochemistry

Yanaka et al. (1981) conducted a study on the molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, emphasizing the significance of stereochemistry and molecular conformation in the biochemical applications of these compounds (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).

Industrial Synthesis

Patil et al. (2009) developed an industrially feasible process for preparing isomerically pure trans-4-amino-1-cyclohexanecarboxylic acid derivatives, which are valuable in synthesizing pharmacologically active compounds (Patil, Mahajan, Sonawane, & Gurjar, 2009).

Fluorinated β-Aminocyclohexanecarboxylates Synthesis

Kiss et al. (2013) developed a method for synthesizing novel fluorinated 2-aminocyclohexanecarboxylic acid derivatives, starting from either cis- or trans-β-aminocyclohex-4-enecarboxylic acids. This showcases the compound's versatility in creating fluorinated derivatives for potential pharmaceutical applications (Kiss, Nonn, Sillanpää, Fustero, & Fülöp, 2013).

Safety And Hazards

When handling “trans-4-Aminocyclohexanecarboxylic acid”, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-aminocyclohexane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C7H13NO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGLYHKYPNTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30901273
Record name NoName_367
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Molecular Weight

143.18 g/mol
Source PubChem
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Product Name

trans-4-Aminocyclohexanecarboxylic acid

CAS RN

1776-53-0, 3685-23-2, 3685-25-4
Record name 4-Aminocyclohexanecarboxylic acid
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Record name cis-4-Aminocyclohexanecarboxylic acid
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Record name Cyclohexanecarboxylic acid, 4-amino-, trans-
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Record name Cyclohexanecarboxylic acid, 4-amino
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Record name Cis-4-amino-1-cyclohexanecarboxylic acid
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Synthesis routes and methods

Procedure details

p-Aminobenzoic acid is hydrogenated in the presence of a platinum catalyst to give a yield of 67% of theory of 4-aminocyclohexylcarboxylic acid; m.p. 256°-258° C. The reaction with phosphorus trichloride/phosphorous acid takes place in the manner described in Example 1 and gives the desired compound in a yield of 32% of theory; m.p. 235°-238° C. (decomp.); Mrel =0.27.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Aminocyclohexanecarboxylic acid
Reactant of Route 2
trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
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trans-4-Aminocyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
trans-4-Aminocyclohexanecarboxylic acid
Reactant of Route 6
trans-4-Aminocyclohexanecarboxylic acid

Citations

For This Compound
72
Citations
M Marastoni, M Bazzaro, F Micheletti, R Gavioli… - Bioorganic & medicinal …, 2002 - Elsevier
… EBV) subdominant epitope derived from the membrane protein LMP2, we have synthesized and tested CLG analogues containing cis- and/or trans-4-aminocyclohexanecarboxylic acid (…
Number of citations: 5 www.sciencedirect.com
A Fujii, JH Bush, KE Shores, RG Johnson… - Journal of …, 1977 - Elsevier
Derivatives of 4-aminocyclohexanecarboxylic acid and aminobenzoic acid were prepared and tested against experimentally induced Staphylococcus aureus infections in mice, cis- and …
Number of citations: 18 www.sciencedirect.com
KR Snyder, TF Murray, GE DeLander… - Journal of medicinal …, 1993 - ACS Publications
Design Rationale and Synthesis. Molecular mod-eling with the AMBER15· 16 program was used to examine possible conformational constraints for incorporation into positions 2 and 3 …
Number of citations: 26 pubs.acs.org
WY Chen, RK Olsen - The Journal of Organic Chemistry, 1975 - ACS Publications
… In this study, trans- 4-aminocyclohexanecarboxylic acid (2a)5 was chosen as an appropriate model, since in the quinomycins the dithiane amino acid moiety has, in the 2,5 positions, …
Number of citations: 10 pubs.acs.org
PS Patil, US Mahajan, SP Sonawane… - … Process Research & …, 2009 - ACS Publications
… In order to achieve a stereoselective approach to trans-4-aminocyclohexanecarboxylic acid, we aimed at starting with a readily accessible substrate, which would be easily converted to …
Number of citations: 4 pubs.acs.org
K Snyder, T Murray, G DeLander… - Journal of Medicinal …, 1993 - ACS Publications
Design Rationale and Synthesis. Molecular mod-eling with the AMBER16· 16 program was used to examine possible conformational constraints forincorporation into positions 2 and 3 …
Number of citations: 3 pubs.acs.org
KI Karpayichyus, LA Patotskene… - Bulletin of the Academy of …, 1978 - Springer
… and sarcolysyl-trans-4-aminocyclohexanecarboxylic acid (VIII… N-carbobenzoxy-trans-4-aminocyclohexanecarboxylic acid, … acid and trans-4-aminocyclohexanecarboxylic acid, …
Number of citations: 2 link.springer.com
GS Bhosle, M Fernandes - ChemMedChem, 2017 - Wiley Online Library
… Specifically, we present our studies where cis- and trans-4-aminocyclohexanecarboxylic acid (X CHA and X THA respectively) and cis- and trans-4-aminocyclohexaneacetic acid (X …
L Kosykhova, A Palaima… - Pharmaceutical Chemistry …, 2000 - Springer
… of these compounds contain cytoactive ethyleneimine and/or di (2-chloroethyl) amino groups and the residues of aminocyclohexane, cis-or trans-4-aminocyclohexanecarboxylic acid …
Number of citations: 1 link.springer.com
V Škarić, M Kovačević, D Škarić - Journal of the Chemical Society …, 1976 - pubs.rsc.org
cis-and trans-3- and 4-Aminocyclohexanecarboxylic acids have been inserted into di- and tri-peptides containing L-phenylalanine and L-cysteine. Dipeptide derivatives containing L-…
Number of citations: 8 pubs.rsc.org

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